molecular formula C9H9ClFNO B3024478 2-chloro-N-(4-fluorobenzyl)acetamide CAS No. 257279-75-7

2-chloro-N-(4-fluorobenzyl)acetamide

Cat. No. B3024478
CAS RN: 257279-75-7
M. Wt: 201.62 g/mol
InChI Key: KNOOZPRRCORIDE-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-fluorobenzyl)acetamide (2-Cl-NFBA) is a synthetic organic compound with a variety of applications in the scientific research field. It is a chiral compound that can exist in two different forms, or enantiomers, with different physical and chemical properties. 2-Cl-NFBA has been used in a variety of laboratory experiments, and has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

A study by Mary et al. (2020) explored the properties of molecules similar to 2-chloro-N-(4-fluorobenzyl)acetamide. They investigated their use as photosensitizers in dye-sensitized solar cells (DSSCs), finding good light harvesting efficiency and potential for photovoltaic applications. Additionally, the study delved into the ligand-protein interactions of these compounds with Cyclooxygenase 1 (COX1).

Synthesis and Structural Analysis

Research on structurally related compounds, such as N-[(4-chlorophenyl)di(methoxy)methyl]acetamide, provides insights into their synthesis and conformational characteristics. A study conducted in 1993 by Hajjem et al. focused on the synthesis and structural analysis of these compounds, essential for understanding their potential applications.

Inhibition of Enzymes and Potential Drug Development

A 2021 study by Bal et al. synthesized chloro-/fluorobenzyl-substituted benzimidazolium salts, including compounds similar to 2-chloro-N-(4-fluorobenzyl)acetamide. They found these compounds to be effective inhibitors of α-glycosidase and acetylcholinesterase, enzymes relevant in the treatment of Alzheimer's disease and diabetes.

Anticancer Research

A compound similar to 2-chloro-N-(4-fluorobenzyl)acetamide, 2-[3,5-bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide, was synthesized and evaluated for its anticancer properties in a study by Lagisetty et al. (2013). It showed significant antiproliferative efficacy in lung adenocarcinoma cells and potential for use in positron emission tomography (PET) imaging.

Reductive Cyclization in Medicinal Chemistry

A method for synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from compounds like 2-chloro-N-(2-nitrobenzyl)acetamides was developed, as reported by Sasiambarrena et al. (2019). This process is significant in medicinal chemistry, indicating potential applications of these compounds in drug development.

Antibacterial Potential Against Klebsiella pneumoniae

A study by Cordeiro et al. (2020) investigated 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide for its antibacterial activity against Klebsiella pneumoniae. This research highlights the potential of such compounds in developing new antibacterial drugs.

Synthesis and Applications in Organic Chemistry

The synthesis of compounds like 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was studied by Huang Jin-qing (2009), demonstrating the methods and potential applications of these compounds in various fields of organic chemistry.

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-(4-fluorobenzyl)acetamide are currently unknown. This compound is a biochemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research

Result of Action

As a biochemical used in proteomics research , it may have various effects depending on the context of its use.

properties

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOOZPRRCORIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367889
Record name 2-chloro-N-(4-fluorobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

257279-75-7
Record name 2-chloro-N-(4-fluorobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 4-fluorobenzylamine (685 uL, 6.0 mmol) and dry tetrahydrofuran (20 mL) was added triethylamine (1.25 mL, 9.0 mmol) under nitrogen. The resulting mixture was stirred for 10 minutes at ambient temperature. Next, chloroacetyl chloride (477 uL, 6.0 mmol) was added and the resulting mixture was stirred for 1 h. at ambient temperature. The resulting mixture was partitioned between ethyl acetate and water. The organic layer was washed with water (2×20 mL) and brine (1×20 mL), dried over magnesium sulfate, and filtered. Evaporation of the filtrate in vacuo followed by chromatography on silica gel eluting with ethyl acetate-hexane gave 1.09 g (91%) of the pure title compound.
Quantity
685 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Quantity
477 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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